molecular formula C16H16O2 B1337632 4-Ethyl-4'-methoxybenzophenone CAS No. 64357-92-2

4-Ethyl-4'-methoxybenzophenone

Cat. No. B1337632
Key on ui cas rn: 64357-92-2
M. Wt: 240.3 g/mol
InChI Key: SFHFSYOQXXNZCP-UHFFFAOYSA-N
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Patent
US07795228B2

Procedure details

To a solution of 4-ethylbenzoyl chloride (8.6 g, 51.0 mmol) in anhydrous DCM (200 mL) at −5 to 0° C., was added anisole (5.46 g, 50.5 mmol), followed by addition of aluminum chloride (7.0 g, 52.5 mmol) over 5 minutes. The resulting yellow reaction mixture was stirred at 0° C. for 1 h and then at rt for 2 h. The reaction mixture was poured into ice water (300 mL), extracted with DCM (300 mL×2). Combined DCM solution was washed with 1M aqueous HCl (300 mL×1), 2 N aqueous NaOH (200 ml×1), brine (400 mL×2), dried over MgSO4 and evaporated to give the product, 12.2 g, yield 100%. 1H NMR (300 MHz, CDCl3) δ 7.80 (d, J=8.7 Hz, 2H), 7.68 (d, J=8.1 Hz, 2H), 7.27 (d, J=8.1 Hz, 2H), 6.93 (d, J=8.7 Hz, 2H), 3.87 (s, 3H), 2.71 (q, J=7.5 Hz, 2H), 1.28 (t, J=7.5 Hz, 3H). ESI-MS m/z 240.9 (M+H)+.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1)[CH3:2].[C:12]1([O:18][CH3:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([C:15]2[CH:16]=[CH:17][C:12]([O:18][CH3:19])=[CH:13][CH:14]=2)=[O:8])=[CH:5][CH:4]=1)[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C(C)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
5.46 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting yellow reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (300 mL×2)
WASH
Type
WASH
Details
Combined DCM solution was washed with 1M aqueous HCl (300 mL×1), 2 N aqueous NaOH (200 ml×1), brine (400 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the product, 12.2 g, yield 100%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)C1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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